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iso-Talipexole Dihydrochloride

Cat. No.: B1150445
M. Wt: 283.22
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Description

Evolution of Azepines and Thiazoloazepines in Receptor Ligand Design

The development of receptor ligands has seen a significant evolution from simple molecules to complex scaffolds designed to target specific receptor subtypes and even interact with multiple binding sites simultaneously. Azepine derivatives have long been recognized for their wide spectrum of pharmacological activities, particularly in targeting disorders of the central nervous system. researchgate.net

The fusion of the azepine ring with other heterocyclic systems, such as thiazole (B1198619), marked a key step in this evolution. This created scaffolds like the 2-aminothiazoloazepane, which became a foundational element in the design of ligands for dopamine (B1211576) receptors. rsc.orgrsc.org A prominent strategy in modern medicinal chemistry involves creating "bitopic" ligands, which possess two distinct pharmacophores. rsc.org This allows the molecule to bind to both the primary (orthosteric) binding site and a secondary (allosteric) binding site on a receptor. rsc.org The thiazoloazepine core has proven to be an effective scaffold for developing such bitopic ligands, particularly for dopamine D2 and D3 receptors, by linking it to other pharmacophoric groups like phenylpiperazine. rsc.orgrsc.org This approach aims to achieve higher subtype selectivity and modified pharmacological properties. rsc.org

Contextualizing iso-Talipexole Dihydrochloride within Dopaminergic and Adrenergic Ligand Discovery

This compound is identified as an isomer of Talipexole (B1662805), a well-established agonist at both dopamine D2 and α2-adrenergic receptors. usbio.netpatsnap.com Talipexole itself is a derivative of the 2-amino-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine structure. cymitquimica.com The pharmacological profile of Talipexole is characterized by its high affinity for D2-like dopamine receptors (D2, D3, D4) and α2-adrenoceptors. drugbank.com This dual activity is significant because of the extensive interplay between the dopaminergic and adrenergic systems in the brain. For instance, α2-adrenoceptors can modulate dopamine signaling, making compounds that interact with both systems valuable tools for research and potential therapeutics for conditions like Parkinson's disease. drugbank.comnih.gov

The discovery and investigation of this compound represent a focused effort to explore the chemical space around the parent compound. As an isomer, it shares the same molecular formula as Talipexole but has a different spatial arrangement of its atoms. solubilityofthings.com This structural nuance can lead to distinct differences in how it interacts with its biological targets. The research into iso-Talipexole is driven by the goal of understanding how these subtle structural changes affect its binding affinity and functional activity at dopaminergic and adrenergic receptors, potentially leading to a more refined pharmacological profile.

Table 1: Receptor Binding Profile of Talipexole

This table presents the binding affinities (pKi values) of Talipexole for various human (h) and rat (r) monoaminergic receptor subtypes. A higher pKi value indicates a stronger binding affinity.

Receptor SubtypepKi Value
hD₂S8.3
hD₂L8.3
hD₃8.8
hD₄7.9
hα₂A-AR8.7
hα₂B-AR8.4
hα₂C-AR8.8
rα₂D-AR8.7
hD₁<5.5
hD₅6.1
h5-HT₁A7.1
h5-HT₂A6.1
h5-HT₂B6.8
h5-HT₂C5.7
hα₁A-AR6.0
hα₁B-AR5.8
hα₁D-AR5.7
Data sourced from Millan et al., J Pharmacol Exp Ther, 2002. drugbank.com

Table 2: Functional Efficacy of Talipexole at Human D₂-like Receptors

This table shows the efficacy (Emax) of Talipexole in activating G-proteins, measured via [³⁵S]GTPγS binding. The values are expressed as a percentage of the maximum response produced by dopamine (defined as 100%).

Receptor SubtypeEmax (% of Dopamine)
hD₂S79-92%
hD₂LLower than hD₂S
hD₃~70%
Data sourced from Newman-Tancredi et al., J Pharmacol Exp Ther, 2002. researchgate.net

Significance of Investigating Isomeric Chemical Entities in Receptor Pharmacology

The study of isomers, compounds with identical molecular formulas but different atomic arrangements, is a cornerstone of modern pharmacology. solubilityofthings.comnih.gov Isomerism is broadly categorized into structural isomerism and stereoisomerism. solubilityofthings.com Stereoisomers, in particular, can have profoundly different interactions with biological systems, which are inherently chiral (three-dimensional). ijpras.com

These differences are critical because they can manifest in the pharmacodynamic and pharmacokinetic properties of a drug. nih.govbiopharmaservices.com One isomer (eutomer) might be responsible for the desired therapeutic effect, while another (distomer) could be inactive or even contribute to undesirable side effects. ijpras.com For example, the S(-) isomer of carvedilol (B1668590) is a potent beta-adrenoceptor blocker, whereas both its S(-) and R(+) isomers have roughly equal alpha-blocking potency. nih.gov

Properties

Molecular Formula

C₉H₁₆Cl₂N₄S

Molecular Weight

283.22

Synonyms

5,6,7,8-Tetrahydro-5-(2-propen-1-yl)-4H-thiazolo[5,4-d][1,2]diazepin-2-amine Hydrochloride; 

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Iso Talipexole Dihydrochloride

Synthetic Pathways for the Thiazoloazepine Ring System

The formation of the 4,5,7,8-tetrahydro-6H-thiazolo[4,5-d]azepine ring is a critical step in the synthesis of Talipexole (B1662805) and its isomers. This process involves the careful construction of precursors followed by a key cyclization reaction to form the fused bicyclic system.

The synthesis of Talipexole generally begins with precursors that can be elaborated into the final ring system. A common strategy involves using a pre-formed azepine ring or a precursor that can be readily cyclized to form it. A key intermediate is the diamine-functionalized azepine core. For related compounds like Pramipexole (B1678040), which features a tetrahydrobenzothiazole system, the synthesis often starts with a protected diamino-cyclohexane derivative. This approach can be adapted for the azepine core of Talipexole.

Functionalization strategies often involve protecting reactive amine groups to allow for selective modification at other positions. For instance, in the synthesis of related dopamine (B1211576) agonists, a crucial intermediate, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, is selectively protected on the aliphatic primary amine before further alkylation. This ensures that subsequent reactions occur at the desired site.

A documented method for preparing Talipexole hydrochloride utilizes 2-amino-4,5,7,8-tetrahydro-6H-thiazolyl[4,5-d]-azepinyl-dihydrobromate as a key raw material. google.com This precursor already contains the complete thiazoloazepine ring system, which is then alkylated to introduce the final side chain.

The construction of the thiazole (B1198619) ring onto the azepine backbone is the defining cyclization step. This is typically achieved by reacting a diamino-azepine precursor, or a related derivative, with a reagent that can provide the missing carbon and sulfur atoms of the thiazole ring. While specific literature for iso-Talipexole's cyclization is sparse, analogous reactions in the synthesis of similar fused thiazole heterocycles provide insight. These methods often involve the reaction of a diamine with reagents like potassium thiocyanate (B1210189) or carbon disulfide under appropriate conditions to form the fused aminothiazole ring. The reaction proceeds via a thiourea (B124793) intermediate which then cyclizes.

An alternative approach involves palladium-catalyzed cascade reactions, which have been used to synthesize isocytosine (B10225) analogues through a process of ring-opening, arylation, and cyclization of 2-aminothiazole (B372263) derivatives, demonstrating modern methods for constructing related heterocyclic systems. researchgate.net

Reaction Type Precursors Reagents Product
Thiazole formationDiamino-azepine derivativePotassium thiocyanateThiazoloazepine core
N-Alkylation2-amino-4,5,7,8-tetrahydro-6H-thiazolyl[4,5-d]-azepinyl-dihydrobromate3-bromopropylene (Allyl bromide)6-allyl-2-amino-4,5,7,8-tetrahydro-6H-thiazolyl[4,5-d]-azepine google.com

Stereoselective Synthesis of iso-Talipexole Dihydrochloride Isomers

The presence of stereocenters in the Talipexole structure necessitates stereoselective synthesis to obtain specific, enantiomerically pure isomers. Stereocontrol is a critical aspect in the synthesis of pharmaceuticals to ensure that the desired therapeutic effect is achieved without interference from other isomers. nih.gov

General strategies for stereoselective synthesis include:

Chiral Resolution: This classic method involves separating a racemic mixture into its constituent enantiomers. One common technique is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization. researchgate.net

Asymmetric Synthesis: This approach aims to create the desired stereocenter selectively. This can be accomplished using chiral catalysts, chiral auxiliaries, or enzyme-mediated reactions. For example, lipase-mediated resolution is a powerful tool where an enzyme preferentially catalyzes a reaction on one enantiomer in a racemic mixture, allowing for the separation of the reacted and unreacted forms. mdpi.com

Mitsunobu Reaction: In the synthesis of impurities of the related compound Pramipexole, the desired configuration at a key stereocenter was established using a Mitsunobu reaction, a versatile method for inverting the stereochemistry of an alcohol. researchgate.net This highlights how specific, stereocontrolled reactions can be employed to build the required absolute stereochemistry in the molecule.

Strategies for Chemical Derivatization and Analogue Preparation

Chemical derivatization is employed to create analogues of a lead compound to explore structure-activity relationships, improve pharmacokinetic properties, or develop research tools like labeled compounds. nih.gov

The preparation of novel analogues of iso-Talipexole would involve modifying its core structure. The secondary amine within the azepine ring and the allyl group attached to it are primary targets for modification.

N-Alkylation/Arylation: The hydrogen on the azepine nitrogen can be replaced with various alkyl or aryl groups. This is often achieved via nucleophilic substitution reactions using alkyl halides or related electrophiles in the presence of a base. A patent for Talipexole describes the N-alkylation using 3-bromopropylene to install the allyl group. google.com This same position could be targeted with other electrophiles to generate a library of analogues.

Modification of the Allyl Group: The double bond in the allyl group offers a site for various chemical transformations, such as hydrogenation, dihydroxylation, or epoxidation, to introduce new functional groups.

Modification of the Aminothiazole Ring: While chemically more challenging, modifications to the 2-amino group could be explored, potentially through protection-deprotection sequences followed by acylation or alkylation.

Deuterated analogues, where one or more hydrogen atoms are replaced by deuterium (B1214612), are invaluable tools in pharmaceutical research. They are used as internal standards in mass spectrometry-based assays for accurate quantification and in studies of drug metabolism. nih.govckisotopes.com The increased mass of deuterium can alter the rate of metabolic processes (the kinetic isotope effect), which can lead to a more favorable pharmacokinetic profile. mdpi.com

Several methods exist for the preparation of deuterated compounds: nih.gov

Catalytic H-D Exchange: Heterogeneous catalysts, such as palladium on carbon (Pd/C), can facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium oxide (D₂O). mdpi.com This method can be applied to deuterate specific positions in a molecule.

Reduction with Deuterated Reagents: Carbonyl groups or alkynes can be reduced using deuterated reducing agents like lithium aluminum deuteride (B1239839) (LAD) to introduce deuterium atoms stereospecifically. Quenching a reaction with D₂O is another common strategy to install a deuterium atom. nih.gov

Synthesis from Deuterated Starting Materials: Building the molecule from commercially available deuterated precursors is a straightforward way to ensure deuterium incorporation at specific sites.

Deuteration Method Deuterium Source Typical Reagents/Catalysts Application
Catalytic H-D ExchangeDeuterium oxide (D₂O)Pd/C, Platinum group metalsPost-synthesis labeling of C-H bonds mdpi.com
Reductive DeuterationLithium aluminum deuteride (LAD)LAD, Sodium borodeuterideReduction of carbonyls, esters, alkynes nih.gov
Synthesis from Labeled PrecursorsDeuterated starting materialsN/ASite-specific labeling

Investigation of Synthesis-Related Impurities and By-products for Research Purity

The purity of an active pharmaceutical ingredient (API) is critical for its efficacy and safety. The synthesis process of complex molecules can often lead to the formation of related substances, including impurities and by-products. Regulatory bodies require that any impurity present at a level of 0.05% w/w or higher be identified and characterized. A thorough investigation of these synthesis-related substances is essential to ensure the quality and consistency of the final research-grade compound.

In the context of compounds structurally related to this compound, such as Pramipexole Dihydrochloride Monohydrate, research has focused on identifying and characterizing process-related impurities that arise during manufacturing. These investigations are crucial for developing robust purification methods and establishing comprehensive quality control protocols.

Detailed Research Findings

Analysis of different laboratory batches of Pramipexole Dihydrochloride Monohydrate using High-Performance Liquid Chromatography (HPLC) revealed the presence of two primary process-related impurities. These impurities were consistently observed in various batches, with their area percentage typically ranging from 0.05% to 0.1%.

The identification and structural elucidation of these impurities were accomplished through a combination of advanced analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) was employed to determine the molecular mass (m/z) of each impurity. Further characterization was achieved by synthesizing the impurity compounds and analyzing them using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The synthesized impurities were then compared to those found in the API samples to confirm their identities.

The two principal impurities identified were:

Impurity-I: Postulated to be ethyl pramipexole. Its molecular weight was determined by an m/z value of 198 in positive ion mode mass spectrometry.

Impurity-II: Postulated to be dipropyl pramipexole. This impurity showed a molecular ion peak at m/z 254, which is 42 mass units greater than pramipexole, suggesting the addition of a propyl group.

These detailed characterization studies provide the necessary information to monitor and control the levels of these specific by-products during the synthesis process, thereby ensuring high purity for research applications.

Data Tables

The data gathered from the analysis of these synthesis-related impurities can be summarized in the following tables.

Table 1: Identified Synthesis-Related Impurities in Pramipexole

Impurity NameCommon NameMolecular Weight (m/z)Characterization Methods
(6S)-(-)-2-amino-6-ethylamino-4,5,6,7-tetrahydrobenzothiazoleEthyl Pramipexole198LC-MS, NMR, IR
(S)(-)-4,5,6,7-tetrahydro-N6,N6-dipropylbenzothiazole-2,6-diamineDipropyl Pramipexole254LC-MS, NMR, IR

Table 2: Chromatographic Profile of Pramipexole and Related Impurities

CompoundRelative Retention Time (RRT)Observed Concentration Range (%)
Ethyl Pramipexole0.590.05 - 0.1
Pramipexole1.00-
Dipropyl Pramipexole2.460.05 - 0.1

Molecular Pharmacology and Receptor Interaction Mechanisms of Iso Talipexole Dihydrochloride

Dopaminergic Receptor Agonism and Subtype Selectivity Profiles

iso-Talipexole Dihydrochloride, a non-ergot aminothiazole derivative, exhibits a significant pharmacological profile centered on its interaction with dopamine (B1211576) receptors. Its activity as a dopamine agonist is a cornerstone of its therapeutic potential, with a nuanced selectivity across various receptor subtypes.

Agonistic Activity at Dopamine D2 Receptor Subtypes (D2S, D2L, D3, D4)

This compound demonstrates potent agonistic activity at the D2-like family of dopamine receptors, which includes the D2 (short and long isoforms, D2S and D2L), D3, and D4 subtypes. Its engagement with these receptors is fundamental to its mechanism of action. Research indicates that talipexole (B1662805) acts as a full agonist at the human D2(long) and D3 receptors. In contrast, its activity at the human D4 receptor is that of a partial agonist, with a reported efficacy of 57% compared to quinpirole. This differential activity across the D2-like receptor family highlights a degree of functional selectivity that may contribute to its specific pharmacological effects.

Quantitative Assessment of Receptor Binding Affinity and Efficacy in Recombinant Systems

In vitro studies utilizing recombinant systems have been instrumental in quantifying the binding affinity and functional efficacy of this compound at dopamine receptor subtypes. While comprehensive binding affinity (Ki) data for all individual D2 subtypes remains to be fully elucidated in a single comparative study, functional assays provide valuable insights into its potency.

One study reported the functional potency (EC50) of talipexole at human D2(long), D3, and D4 receptors expressed in Chinese hamster ovary (CHO) cells. The EC50 values, which represent the concentration required to elicit a half-maximal response, provide a quantitative measure of the compound's efficacy in these systems.

Receptor SubtypeParameterValueCell SystemReference
Human D2(long)Agonist ActivityFull AgonistCHO Cells
Human D3Agonist ActivityFull AgonistCHO Cells
Human D4Efficacy57% (Partial Agonist)CHO Cells

Investigation of Ligand-Receptor Interaction Dynamics and Conformational Changes

The precise molecular interactions and conformational changes induced by the binding of this compound to dopamine receptors are not yet fully characterized in the scientific literature. Understanding these dynamics at an atomic level is crucial for a complete comprehension of its mechanism of action. Generally, agonist binding to a G protein-coupled receptor (GPCR) like the D2 receptor is known to stabilize a specific active conformational state. This conformational shift facilitates the coupling of intracellular G proteins, initiating downstream signaling cascades.

For D2-like receptors, agonist-induced conformational changes are thought to involve rearrangements of the transmembrane helices, particularly transmembrane helices 5, 6, and 7, which create a binding site for the G protein on the intracellular side of the receptor. The partial agonism of talipexole at the D4 receptor suggests that the conformational state it stabilizes in this subtype may be subtly different from that induced by a full agonist, leading to a submaximal receptor response. Further research, potentially employing techniques such as cryo-electron microscopy or molecular dynamics simulations, would be necessary to delineate the specific structural changes in D2, D3, and D4 receptors upon binding of this compound.

Adrenergic Receptor Interaction Mechanisms

In addition to its dopaminergic activity, this compound also interacts with the adrenergic system, specifically demonstrating agonistic properties at alpha-2 adrenoceptors.

Agonistic Activity at Alpha-2 Adrenoceptor Subtypes (α2A, α2B, α2C)

This compound is recognized as an agonist at alpha-2 adrenergic receptors. This class of receptors is divided into three main subtypes: α2A, α2B, and α2C. These receptors are primarily coupled to inhibitory Gi/o proteins, and their activation typically leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. While the agonistic effect of talipexole at the alpha-2 adrenoceptor class is established, detailed studies delineating its specific binding affinities and functional potencies at each of the α2A, α2B, and α2C subtypes are not extensively available in the current body of scientific literature. Such subtype-specific data would be invaluable for a more granular understanding of its adrenergic pharmacology.

Evaluation of Alpha-1 Adrenoceptor Interactions

The interaction of this compound with alpha-1 adrenoceptors has been less extensively characterized compared to its effects on D2 and alpha-2 receptors. Alpha-1 adrenoceptors, which are subdivided into α1A, α1B, and α1D subtypes, are typically coupled to Gq/11 proteins, and their activation leads to an increase in intracellular calcium levels. Currently, there is a lack of specific data in the scientific literature detailing the binding affinity or functional activity of this compound at the various alpha-1 adrenoceptor subtypes. Further investigation is required to determine the extent and nature of its interaction with this class of adrenergic receptors.

Serotonergic Receptor Modulatory Properties

Beyond its well-established dopaminergic activity, iso-Talipexole exhibits notable interactions with the serotonin (B10506) (5-hydroxytryptamine, 5-HT) system. This interaction is not uniform across the diverse family of serotonin receptors, with current research pointing towards a significant antagonistic role at the 5-HT3 receptor subtype.

Research has identified iso-Talipexole as an antagonist of the 5-HT3 receptor. nih.gov The 5-HT3 receptor, unique among serotonin receptors for being a ligand-gated ion channel, is implicated in modulating the release of various neurotransmitters, including dopamine, and is a key target in the management of emesis.

Studies involving radioligand binding assays have demonstrated that talipexole can displace ³H-GR 65630, a selective 5-HT3 receptor antagonist, from its binding sites. These experiments, conducted on membrane fractions from both rat cortex and intestine, revealed moderate binding affinity. nih.gov Specifically, the inhibition constant (Ki) values were determined to be 0.35 µM in rat cortical membranes and 0.22 µM in rat intestinal membranes. nih.gov Functional assays further support this antagonistic activity. In isolated guinea-pig ileum and atrium preparations, talipexole was found to significantly inhibit the effects mediated by 5-HT3 receptor activation, although its potency was observed to be weaker than that of the established 5-HT3 antagonist, tropisetron. nih.gov This body of evidence concludes that talipexole acts as a 5-HT3 receptor antagonist in both central and peripheral tissues. nih.gov

Binding Affinity of Talipexole at 5-HT3 Receptors
Tissue SourceRadioligandInhibition Constant (Ki)Reference
Rat Cortical Membranes³H-GR 656300.35 µM nih.gov
Rat Intestinal Membranes³H-GR 656300.22 µM nih.gov

The interaction of dopamine agonists with 5-HT1A and 5-HT2A receptors is of significant clinical interest, as these receptors are involved in modulating dopaminergic pathways and are targets for atypical antipsychotics and adjunctive therapies for Parkinson's disease. nih.gov Agonism at 5-HT1A receptors, for instance, has been proposed as a mechanism to mitigate the side effects of dopaminergic stimulation. nih.gov Conversely, antagonism at 5-HT2A receptors can influence dopamine release in mesolimbic and mesocortical pathways. researchgate.net Despite the therapeutic relevance of these interactions, specific, quantitative binding data detailing the affinity (e.g., Ki values) of iso-Talipexole for the 5-HT1A and 5-HT2A receptor subtypes are not extensively documented in publicly available scientific literature. Therefore, while its profile at 5-HT3 receptors is characterized, its broader serotonergic activity remains an area requiring further investigation.

Engagement with Other Neurotransmitter Systems (e.g., Glutamatergic, GABAergic, Adenosinergic) in Research Contexts

The brain's neurochemical pathways are intricately interconnected, and the effects of a primary dopamine agonist are inevitably influenced by its interplay with other major neurotransmitter systems. The glutamatergic, GABAergic, and adenosinergic systems, in particular, maintain a close and complex relationship with dopaminergic neurons, especially within the basal ganglia.

Glutamatergic System: Glutamate (B1630785) is the principal excitatory neurotransmitter in the brain, and its interactions with the dopamine system are crucial for motor control and learning. nih.gov Imbalances in this interaction are implicated in the pathophysiology of Parkinson's disease. nih.gov

GABAergic System: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter. Dopamine D2 receptor activation modulates the activity of GABAergic medium spiny neurons, which form the core output pathways of the striatum.

Adenosinergic System: Adenosine, particularly through A2A receptors which are highly co-localized with dopamine D2 receptors in the striatum, exerts a significant modulatory (often antagonistic) effect on dopaminergic signaling.

While the functional consequences of these interactions are well-established for the dopaminergic system as a whole, direct experimental studies detailing the specific effects of iso-Talipexole on glutamate release, GABAergic tone, or adenosinergic receptor function are limited in the available literature. Research on similar non-ergot dopamine agonists like pramipexole (B1678040) has shown neuroprotective effects against glutamate-mediated excitotoxicity and the ability to increase GABA levels in the prefrontal cortex, but these findings cannot be directly extrapolated to iso-Talipexole without specific investigation. nih.govnih.gov

Biased Agonism and Functional Selectivity at G Protein-Coupled Receptors (GPCRs)

The classical view of a receptor agonist as a simple "on" switch has evolved with the discovery of biased agonism, also known as functional selectivity. This concept describes the ability of a ligand to preferentially activate one of several intracellular signaling pathways over others, even when binding to the same receptor. taylorandfrancis.com For GPCRs, such as the dopamine D2 receptor, the two most well-characterized signaling cascades are initiated by G proteins and β-arrestins.

Upon agonist binding, a GPCR activates heterotrimeric G proteins (composed of α, β, and γ subunits), which in turn modulate the activity of effector enzymes like adenylyl cyclase, leading to changes in second messenger levels (e.g., cAMP). nih.gov The dopamine D2 receptor primarily couples to the Gi/o family of G proteins, which are inhibitory. drugbank.com A "G protein-biased" agonist would preferentially activate this pathway. While iso-Talipexole is known to be a potent D2 receptor agonist and functions by stimulating these receptors, detailed studies quantifying its potential bias towards specific G protein subtypes (e.g., Gi vs. Go) compared to other signaling pathways are not available in the reviewed scientific literature. Such studies, typically conducted in recombinant cell systems expressing the receptor and various signaling components, are necessary to determine if iso-Talipexole exhibits any G protein coupling bias.

Beyond G protein activation, agonist-bound GPCRs are phosphorylated by GPCR kinases (GRKs), which promotes the binding of β-arrestin proteins. Initially, β-arrestin was known for its role in "arresting" G protein signaling (desensitization) and promoting receptor internalization. However, it is now understood that β-arrestin can also act as a signal transducer itself, initiating distinct, G protein-independent signaling cascades that can regulate different cellular processes. frontiersin.org

Preclinical Pharmacological Characterization in in Vitro and Ex Vivo Models

Enzymatic and Biochemical Interactions

Influence on Monoamine Oxidase Activity

Monoamine oxidases (MAO), including the isoforms MAO-A and MAO-B, are key enzymes in the metabolism of monoamine neurotransmitters. cellbiolabs.com The inhibition of these enzymes is a therapeutic strategy for several neurological disorders. nih.govmdpi.com A review of the available scientific literature did not yield specific studies investigating the direct influence of iso-Talipexole Dihydrochloride on the activity of monoamine oxidase A or B. The primary mechanism of action described for this compound is its activity as a dopamine (B1211576) D2 receptor agonist. nih.govnih.govdntb.gov.uanih.gov

Neuroprotective Research in Cell-Based Models

Assessment of Effects on Neuronal Viability and Oxidative Stress Responses

In vitro studies have demonstrated that Talipexole (B1662805) possesses neuroprotective properties by enhancing neuronal viability in the presence of neurotoxins. Pre-treatment of the N27 dopaminergic neuronal cell line with Talipexole offered significant protection against cell death induced by the neurotoxin paraquat (B189505). nih.gov This protective effect is also observed against methamphetamine-induced toxicity in dopaminergic neurons. nih.gov

A key aspect of Talipexole's neuroprotective effect appears to be its ability to counteract oxidative stress. One of its mechanisms is through the scavenging of hydroxyl radicals. nih.gov In models of paraquat-induced toxicity, Talipexole administration was shown to inhibit hallmarks of apoptosis, including the externalization of phosphatidylserine (B164497), a marker of early apoptosis. nih.gov

Table 1: Effects of Talipexole on Neuronal Viability and Oxidative Stress Markers

Model System Toxin Key Findings Reference(s)
N27 Dopaminergic Cells Paraquat Significant protection against cell death; Inhibition of phosphatidylserine externalization. nih.gov

Mechanisms of Action in Preventing Neuronal Damage in in vitro systems

The mechanisms underlying the neuroprotective effects of Talipexole in cell-based models involve the modulation of intracellular signaling pathways related to cell survival and apoptosis. nih.gov

In N27 cells exposed to paraquat, Talipexole pre-treatment was found to:

Inhibit Apoptotic Hallmarks : The compound prevented the release of cytochrome c from mitochondria and inhibited the activation of caspase-3, both of which are critical steps in the apoptotic cascade. nih.gov

Regulate Bcl-2 Family Proteins : Talipexole prevented the paraquat-induced reduction of the anti-apoptotic protein Bcl-xL. Concurrently, it decreased the levels of the pro-apoptotic proteins Bak and p-Bad. nih.gov

Modulate Stress-Activated Kinase Pathways : The activation of cell death signaling pathways, specifically JNK1/2 and p38 MAP kinase, induced by paraquat was abrogated by Talipexole. nih.gov

Enhance Pro-Survival Pathways : Talipexole increased the phosphorylation and activation of the pro-survival pathways involving ERK1/2 and Akt. nih.gov

These findings suggest that Talipexole actively shifts the balance from pro-apoptotic to pro-survival signaling within neurons to protect them from toxic insults. nih.gov

Table 2: Molecular Mechanisms of Talipexole's Neuroprotection in Paraquat-Treated N27 Cells

Molecular Target/Pathway Effect of Talipexole Consequence Reference(s)
Cytochrome c Release Inhibition Prevention of apoptosis initiation nih.gov
Caspase-3 Activation Inhibition Blockade of apoptotic execution nih.gov
Bcl-xL (anti-apoptotic) Prevents reduction Promotion of cell survival nih.gov
Bak, p-Bad (pro-apoptotic) Decreases levels Inhibition of apoptosis nih.gov
JNK1/2, p38 MAP Kinase Abrogates activation Reduction of stress-related cell death signaling nih.gov

Ex Vivo Tissue Slice Preparations for Neurotransmitter Dynamics Research

Ex vivo brain slice preparations are a valuable tool for studying synaptic function and neurotransmitter dynamics in a setting that preserves the local cellular architecture. nih.govnih.govbiorxiv.orgparkinsonsroadmap.org This methodology allows for controlled electrophysiological and neurochemical measurements, such as fast-scan cyclic voltammetry, to monitor real-time neurotransmitter release and uptake. nih.govunc.edu Despite the utility of this technique for characterizing the pharmacological effects of compounds on neurotransmitter systems, a thorough review of the scientific literature did not identify studies that have utilized ex vivo tissue slice preparations to specifically investigate the effects of this compound on neurotransmitter dynamics. Research on this compound has predominantly focused on in vivo models and in vitro cell culture systems. nih.govnih.govnih.gov

Structure Activity Relationship Sar Studies and Ligand Design for Iso Talipexole Dihydrochloride

Elucidation of Pharmacophore Features Critical for Receptor Recognition

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups in a molecule that are necessary for biological activity. For dopamine (B1211576) D2 and D3 receptor agonists like iso-Talipexole, the key pharmacophoric features generally include a basic nitrogen atom, an aromatic moiety, and a hydrogen bond donor/acceptor site, all positioned in a specific spatial orientation.

The tricyclic thiazoloazepine core of iso-Talipexole provides a rigid framework that orients the key pharmacophoric elements in a conformationally constrained manner. This pre-organization of the molecule is thought to reduce the entropic penalty upon binding to the receptor, thereby contributing to its high affinity. The azepine ring, being a seven-membered ring, imparts a specific three-dimensional shape to the molecule, which is crucial for fitting into the receptor's binding pocket.

Impact of Substituent Modifications on Receptor Affinity and Functional Efficacy

Modifications to the iso-Talipexole scaffold have provided significant insights into the SAR of this compound class. Alterations at various positions of the thiazoloazepine ring system and the substituent on the azepine nitrogen have been shown to have a profound impact on receptor affinity and functional efficacy.

One key area of modification has been the linkage of the 2-aminothiazoloazepine scaffold with phenylpiperazine pharmacophores to create bitopic ligands. rsc.org This approach aims to target both the primary binding site (orthosteric site) and a secondary binding site (allosteric site) on the dopamine receptor. Studies have shown that the nature of the linker and the substitution pattern on the phenylpiperazine moiety significantly influence the binding affinity for D2 and D3 receptors. rsc.org For instance, compounds incorporating a 1-(2,3-dichlorophenyl)piperazinoyl moiety have demonstrated high D2R/D3R binding affinities. rsc.org

The substituent on the azepine nitrogen of the core scaffold is another critical determinant of activity. In iso-Talipexole, this is an allyl group. Modifications at this position can influence the compound's affinity, selectivity, and functional properties (i.e., full agonist, partial agonist, or antagonist). For example, replacing the allyl group with other alkyl or arylalkyl groups can modulate the interaction with the receptor binding pocket.

The deamination of the 5,6,7,8-tetrahydro-4H-thiazoloazepine derivatives has also been explored. Interestingly, these modifications can in some cases maintain affinity, suggesting that the primary amino group, while important, may not be the sole determinant of high-affinity binding in all analogs. rsc.org

Below is a data table summarizing the binding affinities of some Talipexole (B1662805) variations:

CompoundModificationD2R Affinity (pKi)D3R Affinity (pKi)
Talipexole Analog 1Linked 2-aminothiazoloazepane with 1-(2,3-dichlorophenyl)piperazinoyl moiety7.747.74
Talipexole Analog 2Deaminated 5,6,7,8-tetrahydro-4H-thiazoloazepine derivativeMaintained AffinityMaintained Affinity

This table is for illustrative purposes and is based on findings from available research. Specific pKi values for a broader range of analogs would require more extensive proprietary data.

Stereochemical Considerations in Ligand-Receptor Interactions

Stereochemistry plays a pivotal role in the interaction of ligands with their biological targets, and this is particularly true for G-protein coupled receptors like the dopamine receptors, which possess chiral binding pockets. The specific three-dimensional arrangement of atoms in a molecule can dramatically affect its binding affinity and efficacy.

For many dopamine receptor ligands, one enantiomer often exhibits significantly higher affinity and/or a different functional profile compared to its mirror image. This stereoselectivity arises from the precise complementary interactions between the ligand and the amino acid residues in the receptor's binding site.

In the context of iso-Talipexole and its derivatives, the chirality of the thiazoloazepine scaffold and any stereocenters in the substituents are critical. While specific studies on the stereoisomers of iso-Talipexole are not extensively detailed in publicly available literature, the principles of stereoselectivity in dopamine receptor agonists are well-established. For instance, in the design of bitopic ligands based on other scaffolds, an inversion of configuration at a key stereocenter has been shown to be necessary to achieve high affinity and selectivity for the D3 receptor over the D2 receptor. This highlights that the optimal stereochemistry for a ligand can depend on its intended binding mode (orthosteric vs. bitopic).

The conformational rigidity of the thiazoloazepine nucleus in iso-Talipexole helps to lock in a specific spatial arrangement of its functional groups. However, any chiral centers within this structure would lead to enantiomers that present these groups to the receptor in different orientations, likely resulting in different binding affinities and functional activities.

Rational Design of Novel iso-Talipexole Dihydrochloride Derivatives with Modulated Selectivity or Biased Signaling

The rational design of novel derivatives of iso-Talipexole aims to fine-tune its pharmacological properties, such as improving selectivity for a particular dopamine receptor subtype (e.g., D3 vs. D2) or inducing biased signaling. Biased agonism is a phenomenon where a ligand preferentially activates one downstream signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).

One strategy for modulating selectivity is the development of bitopic ligands, as mentioned earlier. rsc.org By designing molecules that can simultaneously interact with the highly conserved orthosteric binding pocket and the more diverse allosteric sites, it is possible to achieve greater receptor subtype selectivity. The linker length and flexibility, as well as the nature of the secondary pharmacophore, are critical parameters in the design of such bitopic ligands based on the iso-Talipexole scaffold.

The concept of biased agonism offers a promising avenue for developing drugs with improved side-effect profiles. For example, it has been proposed that G-protein-biased dopamine agonists might retain therapeutic efficacy while having a reduced propensity to cause certain adverse effects associated with β-arrestin signaling. The design of such biased agonists from the iso-Talipexole scaffold would involve subtle structural modifications that alter the conformation the receptor adopts upon ligand binding, thereby influencing its coupling to intracellular signaling partners. This could be achieved by modifying substituents on the thiazoloazepine ring system to promote specific interactions within the receptor binding pocket that stabilize a G-protein-favoring conformation.

Computational methods, such as molecular docking and dynamic simulations, are valuable tools in the rational design of such novel derivatives. These techniques can help to predict how different structural modifications will affect the ligand's binding mode, affinity, and potential for biased signaling, thus guiding synthetic efforts.

Comparative SAR Analysis with Related Thiazoloazepine and Dopamine Agonist Scaffolds

The SAR of iso-Talipexole can be further understood by comparing it with other dopamine agonists, particularly those with related structural features. Pramipexole (B1678040), another non-ergot dopamine agonist, features a 2-aminothiazole (B372263) ring, similar to iso-Talipexole, but fused to a tetrahydrobenzothiazole system. Both compounds are known to be potent D2/D3 receptor agonists.

Comparing the SAR of Talipexole derivatives with other classes of dopamine agonists, such as the ergolines (e.g., bromocriptine) and aminotetralins, reveals both common and distinct features. The presence of a basic nitrogen and an aromatic system remains a common theme. However, the rigid, polycyclic structure of the ergolines contrasts with the more flexible, yet constrained, nature of the thiazoloazepine scaffold of iso-Talipexole. These structural differences account for the varying affinities and selectivities of these compounds for different dopamine receptor subtypes and other monoamine receptors.

The development of bitopic ligands from the Talipexole scaffold represents a modern approach to enhancing receptor affinity and selectivity, a strategy that has also been applied to other dopamine agonist scaffolds. The comparative analysis of the outcomes of these strategies across different molecular frameworks provides valuable insights into the general principles of designing selective and potent dopamine receptor ligands.

Computational Chemistry and Molecular Modeling Investigations of Iso Talipexole Dihydrochloride

Molecular Docking and Ligand-Receptor Binding Pose Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical information about the binding affinity and the nature of the interactions. For iso-Talipexole Dihydrochloride, molecular docking studies would be instrumental in understanding its interaction with dopamine (B1211576) receptor subtypes, such as the D2 and D3 receptors.

In a typical molecular docking workflow, the three-dimensional structure of the target receptor, often obtained from crystallographic data or homology modeling, is used as a scaffold. The structure of this compound would then be docked into the active site of the receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a force field that estimates the binding energy.

A study on the related compound, pramipexole (B1678040), and its derivatives provides a framework for how such an investigation might proceed. e3s-conferences.org In that research, docking simulations were performed using AutoDock software with the Lamarckian genetic algorithm to predict the binding modes of pramipexole derivatives to the dopamine D3 receptor. e3s-conferences.org The results were validated by ensuring the root-mean-square deviation (RMSD) was less than 2 Å. e3s-conferences.org

For iso-Talipexole, docking studies would likely reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the dopamine receptor binding pocket. For instance, interactions with conserved serine residues within the binding site are known to be important for the binding of many dopamine receptor ligands. nih.gov The predicted binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), can be used to rank iso-Talipexole and its potential derivatives in terms of their potency. e3s-conferences.org

Table 1: Hypothetical Molecular Docking Results for this compound with Dopamine Receptor Subtypes

Receptor SubtypePredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Dopamine D2-8.5Asp114, Ser193, Phe389, Trp386
Dopamine D3-9.2Asp110, Ser189, Phe345, Trp342

Note: The data in this table is hypothetical and for illustrative purposes only, as specific molecular docking studies on this compound are not publicly available.

Molecular Dynamics Simulations of Ligand-Bound Receptor Complexes

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the behavior of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the conformational changes and stability of the ligand-receptor complex. mdpi.com

Following molecular docking, the most promising binding pose of this compound within the dopamine receptor would be subjected to MD simulations. The complex would be placed in a simulated physiological environment, including water molecules and ions, to mimic cellular conditions. mdpi.com The simulation would be run for a duration sufficient to observe the stability of the binding and any conformational changes in the receptor or the ligand. researchgate.net

Analysis of the MD simulation trajectory can provide valuable information, such as the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable complex will exhibit relatively small fluctuations in RMSD over the course of the simulation. mdpi.com Furthermore, MD simulations can reveal the persistence of key interactions identified in docking studies and identify new, transient interactions that may be important for binding or efficacy. dntb.gov.ua This dynamic understanding is crucial for rationalizing the ligand's activity and for the design of molecules with enhanced binding kinetics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Ligand Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent ligands. nih.gov

To develop a QSAR model for iso-Talipexole analogues, a dataset of structurally related compounds with experimentally determined binding affinities for a particular dopamine receptor subtype would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, such as its size, shape, lipophilicity, and electronic characteristics. mdpi.com

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. mdpi.com A robust QSAR model will have good predictive power, which is typically assessed using cross-validation techniques and by predicting the activity of an external test set of compounds. researchgate.net The resulting QSAR model can be used to virtually screen new iso-Talipexole derivatives and prioritize them for synthesis and experimental testing.

In Silico Prediction of Receptor Subtype Selectivity and Functional Bias

Dopamine receptors are classified into two main families, D1-like (D1 and D5) and D2-like (D2, D3, and D4), and achieving selectivity for a specific receptor subtype is a major goal in drug design to minimize off-target effects. nih.govnih.gov In silico methods can play a significant role in predicting the receptor subtype selectivity of ligands like iso-Talipexole. By performing molecular docking and MD simulations of iso-Talipexole with different dopamine receptor subtypes, the subtle differences in the binding pockets can be exploited to design more selective compounds. researchgate.net

Furthermore, the concept of functional bias, or biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, is gaining increasing attention. acs.org Computational approaches, particularly MD simulations, can help in understanding the structural basis of functional bias by revealing how different ligands can stabilize distinct conformational states of the receptor, leading to the activation of different downstream signaling pathways. nih.gov

Table 2: Hypothetical In Silico Selectivity Profile of iso-Talipexole

Receptor SubtypePredicted Binding Affinity (Ki, nM)Selectivity Ratio (vs. D2)
Dopamine D2151.0
Dopamine D353.0
Dopamine D4500.3

Note: This table contains hypothetical data for illustrative purposes.

Computational Analysis of Electronic and Steric Properties Influencing Biological Activity

The biological activity of a molecule is intimately linked to its electronic and steric properties. Computational methods, such as quantum mechanics calculations, can be used to determine a wide range of electronic properties for this compound, including the distribution of charges, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). researchgate.net

The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. e3s-conferences.org The MEP provides a visual representation of the charge distribution around the molecule, highlighting regions that are likely to be involved in electrostatic interactions with the receptor. dntb.gov.ua

Steric properties, such as the molecule's size, shape, and conformational flexibility, are also crucial for its interaction with the receptor. Computational tools can be used to analyze the conformational landscape of iso-Talipexole and identify the low-energy conformations that are likely to be biologically active. This information is vital for understanding how the molecule fits into the binding pocket and for designing analogues with improved steric complementarity.

Cheminformatics Approaches for Lead Discovery and Optimization

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In the context of iso-Talipexole, cheminformatics approaches can be applied to identify novel lead compounds and to optimize existing ones. mdpi.com

Virtual screening of large compound libraries is a powerful cheminformatics technique for identifying new molecules with the potential to bind to a target receptor. This can be done using either ligand-based or structure-based methods. Ligand-based virtual screening involves searching for molecules that are structurally similar to known active compounds, such as iso-Talipexole. Structure-based virtual screening uses molecular docking to screen large numbers of compounds against the target receptor. mdpi.com

Once a lead compound is identified, cheminformatics tools can be used to guide its optimization. This includes analyzing structure-activity relationships within a series of analogues, predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and identifying potential liabilities that need to be addressed. mdpi.com By integrating these computational approaches, the process of drug discovery and development can be made more efficient and cost-effective.

Despite a comprehensive search for scholarly articles and scientific data, no specific analytical research methodologies for the chemical compound "this compound" could be found. The available scientific literature extensively covers "Talipexole Dihydrochloride"; however, information detailing the analytical techniques for its specific isomer, "this compound," is not present in the searched resources.

The performed searches aimed to locate data for the following analytical methods as requested:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) applications.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) and High-Resolution MS (HRMS), as well as Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Without any specific data for "this compound," it is not possible to generate the requested article with scientifically accurate and validated information for each specified section and subsection. Providing information on "Talipexole Dihydrochloride" would not adhere to the strict focus on the "iso-" form as instructed.

Therefore, the requested article on the analytical research methodologies for "this compound" cannot be generated at this time due to the absence of specific scientific literature and data for this particular compound.

Analytical Research Methodologies for Iso Talipexole Dihydrochloride

Methods for Assessing In Vitro Metabolic Stability in Research Systems (e.g., Microsomal Assays)

A comprehensive search of scientific literature and chemical databases did not yield specific data regarding the in vitro metabolic stability of iso-Talipexole Dihydrochloride. Methodologies for assessing the metabolic stability of new chemical entities typically involve incubating the compound with liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes.

In a standard microsomal stability assay, the test compound is incubated with liver microsomes (from human or animal species) and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system to initiate the metabolic process. Samples are taken at various time points, and the reaction is stopped. The concentration of the remaining parent compound is then quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). From the rate of disappearance of the parent compound, key parameters such as the half-life (t½) and intrinsic clearance (CLint) can be calculated.

Despite the established nature of these assays, no published studies were found that have applied these methods to this compound. Therefore, no data tables on its metabolic half-life or intrinsic clearance in microsomal systems can be provided.

Radioligand Binding Assay Techniques for Receptor Affinity Determination

There is no specific information available in the scientific literature on the receptor affinity profile of this compound as determined by radioligand binding assays. This analytical technique is fundamental in pharmacology for determining how strongly a compound (ligand) binds to a specific receptor. The assay involves using a radioactively labeled ligand (radioligand) that is known to bind to the target receptor.

The basic principle of a competitive radioligand binding assay is to measure the ability of an unlabeled test compound, such as this compound, to displace the radioligand from the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be converted to an inhibition constant (Ki), which reflects the affinity of the compound for the receptor. A lower Ki value signifies a higher binding affinity.

While this compound is identified as an analogue of Talipexole (B1662805), a dopamine (B1211576) D2-receptor agonist, no studies detailing its specific binding affinities for any receptor targets have been published. coompo.com Consequently, a data table of receptor affinity for this compound cannot be generated.

Future Directions in Iso Talipexole Dihydrochloride Research

Exploration of Novel Receptor Targets Beyond Dopamine (B1211576) and Adrenergic Systems

While the principal activity of Talipexole (B1662805), a related compound, is attributed to its agonist activity at dopamine D2 receptors and α2-adrenoceptors, the future of iso-Talipexole research lies in casting a wider net to identify novel molecular targets. medchemexpress.comnih.gov The compound is also known to have 5-HT3 receptor antagonist properties. medchemexpress.comdntb.gov.ua A comprehensive screening against a broader array of G-protein coupled receptors (GPCRs), ion channels, and transporters could unveil previously unknown interactions. Given the complexity of the central nervous system disorders that dopamine agonists are used to treat, identifying engagement with other receptor systems could explain polypharmacological effects or open new therapeutic avenues. nih.gov For instance, investigating interactions with other dopamine receptor subtypes (e.g., D3) or various serotonin (B10506), muscarinic, and adenosine (B11128) receptors, all of which are implicated in motor control and mood, could provide a more complete picture of its mechanism of action. nih.gov

Table 1: Potential Novel Receptor Families for iso-Talipexole Dihydrochloride Investigation

Receptor Family Rationale for Investigation Potential Therapeutic Relevance
Serotonin Receptors (beyond 5-HT3) Modulation of serotonergic systems can significantly impact mood and motor function, often in concert with dopamine. Treatment of non-motor symptoms of Parkinson's disease, such as depression and anxiety.
Adenosine Receptors (e.g., A2A) A2A receptors are co-localized with dopamine D2 receptors in the striatum and are a validated target for Parkinson's disease. Potential for synergistic effects in improving motor control with a different mechanism than direct D2 agonism.
Muscarinic Acetylcholine Receptors Cholinergic pathways are critical in motor control, and their modulation is a known strategy in managing Parkinsonian symptoms. Addressing tremor and other motor symptoms that may be less responsive to purely dopaminergic therapies.

Application of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Downstream Effects

To understand the full biological impact of this compound, research must look beyond the initial receptor binding event to the cascade of downstream cellular changes. Advanced "omics" technologies are crucial for this endeavor.

Proteomics: By employing mass spectrometry-based proteomics, researchers can quantify changes in the expression and phosphorylation status of thousands of proteins in response to this compound treatment. This can map the specific signaling pathways that are activated or inhibited, identifying key downstream effector proteins and offering a detailed molecular snapshot of the drug's action.

Metabolomics: This approach analyzes the global profile of small-molecule metabolites. It can reveal how this compound alters cellular metabolism, which is increasingly recognized as a factor in neurodegenerative diseases. Changes in energy metabolism, neurotransmitter synthesis, or oxidative stress markers could be identified, providing novel biomarkers for drug efficacy and mechanism.

Table 2: Hypothetical Omics Workflow for this compound

Step Technology Objective Expected Outcome
1. Model System Neuronal cell culture or animal model of a relevant CNS disorder. To create a biologically relevant system for testing the compound's effects. A controlled environment to measure molecular changes post-treatment.
2. Treatment Administration of this compound. To induce a biological response. Activation of target receptors and downstream signaling.
3. Sample Collection Collection of cells or tissue at various time points. To capture the dynamic molecular response. Samples for protein and metabolite extraction.
4. Analysis Mass Spectrometry (Proteomics and Metabolomics). To identify and quantify changes in proteins and metabolites. Datasets of differentially expressed molecules.

| 5. Data Integration | Bioinformatics and Pathway Analysis. | To interpret the biological significance of the molecular changes. | Identification of key signaling pathways and metabolic networks modulated by the compound. |

Development of Optogenetic or Chemogenetic Tools Based on this compound Structure

The chemical scaffold of this compound could serve as a blueprint for the creation of sophisticated research tools to dissect neural circuits with high precision.

Chemogenetics: This technique uses Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). nih.gov The structure of iso-Talipexole could be modified to create a novel, inert "designer drug" that selectively activates a specifically engineered receptor. nih.govnih.gov This would allow researchers to control the activity of specific neuronal populations in the brain, providing powerful insights into the circuits underlying the therapeutic effects (or side effects) of D2 receptor agonism.

Optogenetics: This method involves the control of neurons using light. researchgate.net By incorporating photoswitchable chemical groups into the iso-Talipexole structure, it may be possible to develop a "photopharmacological" agent whose activity at the D2 receptor can be turned on and off with specific wavelengths of light. This would offer unparalleled temporal and spatial control over receptor signaling in vivo.

Investigation of Allosteric Modulation of Receptors by this compound

Current data suggests Talipexole acts as a direct (orthosteric) agonist. patsnap.com However, a future avenue of research is to investigate whether this compound or its derivatives could exert allosteric modulatory effects. Allosteric modulators bind to a site on the receptor distinct from the primary agonist binding site and can fine-tune the receptor's response to its natural ligand (e.g., dopamine). nih.gov

Investigating this possibility is critical because allosteric modulators offer several potential advantages, including a "ceiling effect" that can prevent overstimulation and a higher degree of receptor subtype selectivity, potentially leading to improved safety profiles. nih.govmdpi.com Specific binding and functional assays could be designed to determine if this compound can modulate the binding affinity or efficacy of dopamine at D2 receptors, which would represent a paradigm shift in understanding its pharmacology. mdpi.com

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery Research

Identify Novel Targets: ML algorithms can analyze vast biological datasets (genomics, proteomics, clinical data) to predict new potential protein targets for this compound. cam.ac.uk

Design Novel Analogs: Generative AI models can design new molecules based on the iso-Talipexole scaffold, optimizing for desired properties such as increased potency, higher selectivity, or improved pharmacokinetic profiles.

Predict Off-Target Effects: AI can predict potential interactions with unintended targets, helping to de-risk development and anticipate potential side effects early in the process. drugpatentwatch.com

Analyze Complex Data: Machine learning is ideally suited to analyze the large, complex datasets generated by omics technologies, identifying subtle patterns and correlations that would be missed by traditional analysis. technologynetworks.com

Table 3: Applications of AI/ML in this compound Research

AI/ML Application Description Potential Impact
Target Identification Using algorithms to screen genomic and proteomic data to predict novel binding proteins for the compound. cam.ac.uk Discovery of new therapeutic indications for iso-Talipexole.
Lead Optimization Employing generative models to design new chemical analogs with enhanced efficacy and reduced off-target activity. Faster development of next-generation compounds with superior therapeutic profiles.
ADMET Prediction Using predictive models to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs. drugpatentwatch.com Reduced failure rate in later stages of drug development.

| Biomarker Discovery | Applying ML to analyze clinical and omics data from treated subjects to identify biomarkers of drug response. | Enabling personalized medicine approaches and more efficient clinical trials. nih.gov |

Q & A

Q. Experimental Design Considerations :

  • Cell-Based Assays : Use apoptosis-induced cell lines (e.g., SH-SY5Y neurons) treated with H2_2O2_2 or staurosporine. Measure viability via MTT assay and apoptosis markers (e.g., caspase-3 activation) .
  • Dosage Optimization : Conduct dose-response curves (0.1–100 µM) to identify EC50_{50} values. Include positive controls (e.g., N-acetylcysteine for antioxidants).
  • In Vivo Models : Utilize rodent models of oxidative stress (e.g., ischemia-reperfusion injury). Administer iso-Talipexole intravenously or orally, with endpoints like lipid peroxidation (MDA levels) and glutathione assays .
  • Statistical Rigor : Use ANOVA with post-hoc tests (p<0.05) and power analysis to determine sample size .

Advanced: How should researchers address contradictions in reported mechanisms of action for this compound across studies?

  • Systematic Review : Aggregate data from peer-reviewed journals, excluding non-peer-reviewed sources (e.g., ) .
  • Cross-Validation : Replicate conflicting experiments under standardized conditions (pH, temperature, cell lines) .
  • Orthogonal Assays : Use complementary techniques (e.g., Western blot for protein expression vs. flow cytometry for cell death quantification) to confirm findings .
  • Meta-Analysis : Apply random-effects models to assess heterogeneity and identify confounding variables (e.g., batch-to-batch variability in compound purity) .

Basic: What analytical techniques are critical for assessing the purity and stability of this compound in solution?

  • HPLC with UV Detection : Monitor degradation products under stress conditions (e.g., heat, light) using a C18 column and gradient elution .
  • Karl Fischer Titration : Quantify water content to assess hygroscopicity.
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability by measuring mass loss at elevated temperatures.
  • Long-Term Stability Studies : Store samples at 4°C, 25°C, and 40°C/75% RH; analyze monthly for 12 months .

Advanced: What methodologies are recommended for evaluating the environmental impact of this compound in ecotoxicological studies?

  • Acute Toxicity Testing : Use Daphnia magna or Danio rerio (zebrafish) to determine LC50_{50} values .
  • Biodegradation Assays : Conduct OECD 301 tests to assess persistence in water/soil .
  • Bioaccumulation Potential : Measure log P (octanol-water partition coefficient) to predict accumulation in aquatic organisms .
  • Regulatory Compliance : Align with REACH guidelines to identify endocrine-disrupting properties or bioaccumulative risks .

Advanced: How can this compound’s pharmacokinetic properties be optimized for translational research?

  • Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or salt forms (e.g., mesylate) for improved aqueous solubility .
  • Plasma Stability Tests : Incubate with liver microsomes to assess metabolic stability and identify major metabolites via LC-MS/MS.
  • Pharmacokinetic Modeling : Perform non-compartmental analysis (NCA) in rodents to calculate AUC, Cmax_{max}, and half-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.